Array ( [bid] => 1355154 )
Scientific Field: Organic Chemistry
Application Summary: The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines (1 equiv), in THF, at ca.
Methods of Application: The reaction was carried out in THF at approximately 20°C.
Results or Outcomes: The new compounds were fully characterized and yielded 70% and 68% respectively.
Scientific Field: Neurochemistry
Application Summary: Piperazine and Piperidine derivatives, including 1,3-dimethylpiperazine, have been investigated for their affinity at sigma-1 receptors (σ1R).
Methods of Application: The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at Rs.
Results or Outcomes: Six of the tested compounds showed higher affinity toward σ1R than σ2R with the highest binding preference to σ1R for compounds 5, 11, and 12.
Scientific Field: Polymer Chemistry
Application Summary: Piperazine-based antimicrobial polymers have been developed to reduce the lethality rate caused by pathogenic microbes.
Methods of Application: The synthesis of these polymers involves the incorporation of piperazine molecules, which are of pharmaceutical importance, into the polymer structure.
Results or Outcomes: The resulting polymers have shown promising antimicrobial properties, providing a potential solution to problems associated with small molecules that restrict their applications.
Scientific Field: Pharmaceutical Chemistry
Application Summary: The piperazine molecule, including 1,3-Dimethylpiperazine, has been classified as a privileged structural motif in drug discovery.
1,3-Dimethylpiperazine is a cyclic organic compound with the molecular formula . It belongs to the piperazine family, which consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions one and three of the piperazine ring. The structure can be represented as follows:
textN(CH3) / \ CH2 CH2 / \ N(CH3) CH2
1,3-Dimethylpiperazine is a colorless liquid with a distinctive amine-like odor. It is soluble in water and many organic solvents, making it versatile for various chemical applications.
1,3-Dimethylpiperazine exhibits various biological activities. It has been studied for its potential as an antidepressant and anxiolytic agent. The compound's structural similarity to other pharmacologically active piperazines suggests it may interact with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate these effects.
Several methods exist for synthesizing 1,3-dimethylpiperazine:
1,3-Dimethylpiperazine finds applications across various fields:
Studies have shown that 1,3-dimethylpiperazine interacts with various biological targets. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in pharmacology. Research indicates potential interactions with serotonin receptors and dopamine pathways, which are crucial in mood regulation and anxiety responses.
Several compounds share structural similarities with 1,3-dimethylpiperazine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Piperazine | Piperazine | Basic structure without methyl substitutions |
| 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine | Methyl groups at positions one and four |
| 2-Methylpiperazine | 2-Methylpiperazine | Methyl group at position two |
| 2,5-Dimethylpiperazine | 2,5-Dimethylpiperazine | Methyl groups at positions two and five |
What sets 1,3-dimethylpiperazine apart from these similar compounds is its specific arrangement of methyl groups that allows for distinct reactivity patterns and biological interactions. Its unique structure enables specific binding affinities and activities within biological systems that differ from those of its analogs.
Flammable;Corrosive;Irritant